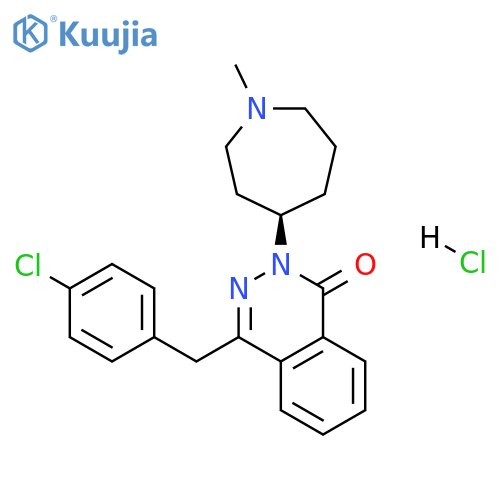Cas no 153408-28-7 ((R)-Azelastine Hydrochloride)
(R)-アゼラスチン塩酸塩は、第二世代抗ヒスタミン薬として知られる光学活性化合物であり、主にアレルギー性鼻炎や結膜炎の治療に用いられます。本化合物は(R)-エナンチオマーとして高純度で合成され、ヒスタミンH1受容体に対する選択的拮抗作用を示します。その特徴として、速やかな薬理効果発現と持続性に優れ、眠気などの副作用が軽減されている点が挙げられます。また、肥満細胞からのヒスタミン遊離抑制作用も併せ持ち、抗炎症効果が期待できます。化学的安定性に優れ、製剤化の際の配合変化リスクが低いため、点眼液や点鼻剤としての応用に適しています。

(R)-Azelastine Hydrochloride structure
商品名:(R)-Azelastine Hydrochloride
(R)-Azelastine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- azelastine hydrochloride
- 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, monohydrochloride, (S)-
- (R)-azelastine hydrochloride
- 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one,hydrochloride
- (R)-4-[(4-Chlorophenyl)Methyl]-2-(hexahydro-1-Methyl-1H-azepin-4-yl)-1(2H)-phthalazinone Hydrochloride
- 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, monohydrochloride, (R)-
- 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]-1,2-dihydrophthalazin-1-one hydrochloride
- Azelastine hydrochloride, (R)-
- 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride
- A33K416J2W
- Q27273550
- AKOS030243353
- (R)-4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride
- (R)-4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-onehydrochloride
- UNII-A33K416J2W
- J-009008
- 153408-28-7
- 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-methyl-1H-azepin-4-yl)-, monohydrochloride, (R)-
- (R)-4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone Hydrochloride; (-)-Azelastine Hydrochloride;
- (R)-Azelastine Hydrochloride
-
- インチ: InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1
- InChIKey: YEJAJYAHJQIWNU-GMUIIQOCSA-N
- ほほえんだ: [H]Cl.ClC1C=CC(CC2=NN([C@@H]3CCCN(C)CC3)C(=O)C3C=CC=CC2=3)=CC=1
計算された属性
- せいみつぶんしりょう: 417.13700
- どういたいしつりょう: 417.1374678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 558
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.9Ų
じっけんとくせい
- ゆうかいてん: 213-215°C
- PSA: 38.13000
- LogP: 5.03740
(R)-Azelastine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-208236-1 mg |
(R)-Azelastine Hydrochloride, |
153408-28-7 | 1mg |
¥2,482.00 | 2023-07-10 | ||
| TRC | A808245-2mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 2mg |
$ 293.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208236-1mg |
(R)-Azelastine Hydrochloride, |
153408-28-7 | 1mg |
¥2482.00 | 2023-09-05 | ||
| TRC | A808245-5mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 5mg |
$ 724.00 | 2023-04-19 | ||
| TRC | A808245-10mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 10mg |
$ 1148.00 | 2023-04-19 | ||
| TRC | A808245-1mg |
(R)-Azelastine Hydrochloride |
153408-28-7 | 1mg |
$ 161.00 | 2023-04-19 |
(R)-Azelastine Hydrochloride 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
153408-28-7 ((R)-Azelastine Hydrochloride) 関連製品
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
